molecular formula C16H17NO B5533901 N-(2,6-dimethylphenyl)-2-phenylacetamide

N-(2,6-dimethylphenyl)-2-phenylacetamide

Cat. No. B5533901
M. Wt: 239.31 g/mol
InChI Key: AVVBLJISFRHRHF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-phenylacetamide, also known as DPA, is a chemical compound that has shown potential in scientific research. This compound is a member of the phenylacetamide family of compounds and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Activity

N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives have been synthesized and screened for antibacterial activity . These compounds exhibit potential as antimicrobial agents, which is crucial given the rising global concern about antibiotic resistance. Researchers have investigated their effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Salmonella species.

Antifungal Properties

In addition to antibacterial effects, some derivatives of N-(2,6-dimethylphenyl)-2-phenylacetamide have demonstrated antifungal activity . These compounds may serve as promising candidates for combating fungal infections, especially in cases where existing antifungal drugs face challenges due to resistance.

Anthelmintic Activity

Anthelmintics are drugs used to treat parasitic worm infections. Studies have explored the anthelmintic potential of N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives . These compounds could contribute to the development of novel treatments for helminth infections, which affect millions of people worldwide.

Molecular Docking Studies

Researchers have employed molecular docking techniques to understand the binding interactions of N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives with target proteins . By analyzing their binding poses and energies, scientists gain insights into their potential mechanisms of action. Such studies aid in drug design and optimization.

Fingerprint Analysis

Interestingly, one specific compound (6c) derived from N-(2,6-dimethylphenyl)-2-phenylacetamide has shown promise in latent fingerprint analysis . It exhibits good stickiness and finger rhythm without dense dust, making it suitable for detecting hidden fingerprints on various flat surfaces. This application bridges chemistry and forensics.

Endocannabinoid System Interaction (Alternative Compound)

While not directly related to N-(2,6-dimethylphenyl)-2-phenylacetamide, another compound—N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (DMTA)—has been studied for its potential therapeutic properties. DMTA interacts with the endocannabinoid system, which regulates pain, mood, and appetite. Although distinct from the original compound, this highlights the broader scientific interest in related molecules.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-7-6-8-13(2)16(12)17-15(18)11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBLJISFRHRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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